molecular formula C15H15BrN2O4S B505871 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 431977-21-8

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B505871
CAS RN: 431977-21-8
M. Wt: 399.3g/mol
InChI Key: AQTNWGKJYCPJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2009 and has since been investigated for its anti-cancer properties.

Mechanism of Action

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective inhibitor of c-Met, which is a receptor tyrosine kinase that plays a key role in the regulation of cell growth, survival, and migration. By inhibiting the activity of c-Met, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide prevents the activation of downstream signaling pathways that are involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has significant anti-tumor activity in vitro and in vivo, particularly in the treatment of metastatic melanoma. It has also been shown to inhibit the growth and migration of other cancer cell lines, such as lung cancer and breast cancer. In addition to its anti-cancer effects, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its specificity for c-Met, which allows for targeted inhibition of the protein kinase. However, one limitation is that it may not be effective in all types of cancer, as c-Met activation is not a universal feature of all cancer cells.

Future Directions

There are several potential future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide in the treatment of other diseases, such as idiopathic pulmonary fibrosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide and its potential for use in personalized medicine.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with sodium hydride, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final step involves the acetylation of the resulting product with acetic anhydride. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its anti-cancer properties, particularly in the treatment of metastatic melanoma. It has been shown to inhibit the activity of the protein kinase c-Met, which is involved in the growth and metastasis of cancer cells. In addition to its anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and idiopathic pulmonary fibrosis.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-2-7-14(13(16)8-10)22-9-15(19)18-11-3-5-12(6-4-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTNWGKJYCPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.